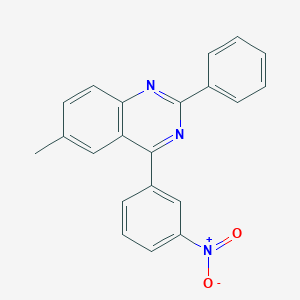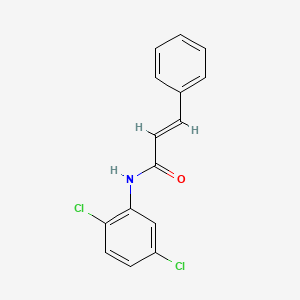![molecular formula C17H25N3O5S B5664793 ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5664793.png)
ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate" is a chemical compound that has attracted attention due to its unique structural features and potential applications. While specific research directly addressing this compound was not found, insights can be drawn from studies on similar compounds and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of complex molecules like "ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate" typically involves multi-step chemical reactions, starting from simpler molecules and incorporating functional groups step by step. For example, the synthesis of similar polysubstituted pyridines and piperazine derivatives involves catalytic reactions, selective functionalization, and the formation of key bonds under controlled conditions (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the arrangement of atoms, the stereochemistry, and the electronic properties of the molecule. For instance, structural analysis of related compounds has highlighted the importance of supramolecular aggregation through various intermolecular interactions, influencing the stability and reactivity of the molecule (Sundaresan et al., 2010).
Chemical Reactions and Properties
Compounds like "ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate" participate in a range of chemical reactions, including substitution reactions, redox reactions, and the formation of coordination complexes. Their reactivity is influenced by the presence of functional groups and the overall molecular structure. For example, piperazine derivatives have been studied for their ability to undergo carbonylation reactions in the presence of catalytic amounts of transition metals, leading to the formation of novel compounds (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of such molecules, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined by the molecular structure and intermolecular forces. Studies on similar compounds have shown that intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in determining the physical properties (J. Suresh et al., 2007).
Propiedades
IUPAC Name |
ethyl 4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-2-25-17(22)19-10-8-18(9-11-19)15-12-20(13-16(15)21)26(23,24)14-6-4-3-5-7-14/h3-7,15-16,21H,2,8-13H2,1H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMUACIHYFXMMK-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5664729.png)

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B5664748.png)
![3-cyclopropyl-1-isopropyl-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B5664761.png)

![1-ethyl-4-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperazine-2,3-dione](/img/structure/B5664772.png)

![4-{3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B5664781.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5664784.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5664785.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5664799.png)
![8-(cyclopropylsulfonyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5664801.png)